A Technical Guide to the Synthesis and Characterization of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
A Technical Guide to the Synthesis and Characterization of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine
Affiliation: Google Research
Abstract
This technical guide outlines a proposed synthetic pathway and comprehensive characterization strategy for the novel pyrazole derivative, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. Pyrazole-containing molecules are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] This document provides detailed, albeit predictive, experimental protocols for a multi-step synthesis commencing from readily available starting materials. Furthermore, it details the expected analytical data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to facilitate the identification and characterization of the title compound and its intermediates. The methodologies and data presented herein are based on established chemical principles and spectral data from analogous structures, offering a robust framework for researchers and drug development professionals engaged in the exploration of new pyrazole-based chemical entities.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][4] The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical and pharmacological properties. Aminopyrazoles, in particular, are of significant interest due to their demonstrated efficacy as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1] This guide focuses on the synthesis and characterization of a specific, novel aminopyrazole derivative, 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine, for which detailed experimental data is not yet available in the public domain. The proposed synthetic route and predicted characterization data are intended to serve as a comprehensive resource for its preparation and verification.
Proposed Synthetic Pathway
A plausible and efficient three-step synthetic route for the preparation of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine (III) is proposed, starting from the Claisen condensation of ethyl acetate and acetone to form acetylacetone, which is then used to synthesize the key intermediate, 3-acetyl-5-methyl-1H-pyrazole (I). This intermediate is subsequently converted to its corresponding oxime (II), followed by a final reduction to yield the target primary amine (III).
Experimental Protocols
Synthesis of 3-acetyl-5-methyl-1H-pyrazole (I)
Protocol:
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To a solution of hydrazine hydrate (5.0 g, 0.1 mol) in ethanol (100 mL) in a 250 mL round-bottom flask, add 2,4-pentanedione (acetylacetone) (10.0 g, 0.1 mol).
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Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Recrystallize the resulting solid from an ethanol/water mixture to yield pure 3-acetyl-5-methyl-1H-pyrazole (I).
Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime (II)
Protocol:
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Dissolve 3-acetyl-5-methyl-1H-pyrazole (I) (12.4 g, 0.1 mol) and hydroxylamine hydrochloride (8.3 g, 0.12 mol) in ethanol (150 mL) in a 250 mL round-bottom flask.
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Add pyridine (9.5 g, 0.12 mol) dropwise to the mixture while stirring.
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Heat the mixture to reflux for 6 hours.
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After cooling to room temperature, pour the reaction mixture into ice-cold water (300 mL).
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Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to obtain the oxime (II).
Synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine (III)
Protocol:
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In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place sodium metal (9.2 g, 0.4 mol) in n-propanol (200 mL).
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Allow the sodium to react completely with the n-propanol.
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Add a solution of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime (II) (13.9 g, 0.1 mol) in n-propanol (50 mL) dropwise to the sodium propoxide solution.
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Heat the reaction mixture to reflux for 8 hours.
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Cool the mixture and carefully add water to decompose any unreacted sodium.
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Remove the n-propanol under reduced pressure.
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Extract the aqueous residue with diethyl ether (3 x 100 mL).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine (III).
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Purify the product by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis.
| Step | Reactant 1 | Molar Mass ( g/mol ) | Moles | Reactant 2 | Molar Mass ( g/mol ) | Moles | Product | Molar Mass ( g/mol ) | Predicted Yield (%) |
| 1 | Acetylacetone | 100.12 | 0.1 | Hydrazine Hydrate | 50.06 | 0.1 | (I) | 124.14 | 80-85% |
| 2 | Compound (I) | 124.14 | 0.1 | Hydroxylamine HCl | 69.49 | 0.12 | (II) | 139.15 | 85-90% |
| 3 | Compound (II) | 139.15 | 0.1 | Sodium | 22.99 | 0.4 | (III) | 139.20 | 60-70% |
Table 1: Summary of reactants, products, and predicted yields for the synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine.
Predicted Characterization Data
3-acetyl-5-methyl-1H-pyrazole (I)
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 13.0 (br s, 1H, NH), 6.50 (s, 1H, pyrazole-H4), 2.55 (s, 3H, COCH₃), 2.40 (s, 3H, pyrazole-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.0 (C=O), 150.0 (pyrazole-C5), 148.0 (pyrazole-C3), 110.0 (pyrazole-C4), 26.0 (COCH₃), 12.0 (pyrazole-CH₃). |
| MS (ESI+) | m/z: 125.07 [M+H]⁺. |
| IR (KBr) | ν (cm⁻¹): 3200-2800 (N-H stretch), 1680 (C=O stretch), 1580 (C=N stretch). |
Table 2: Predicted characterization data for 3-acetyl-5-methyl-1H-pyrazole (I).
1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime (II)
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.5 (br s, 1H, NH), 11.0 (s, 1H, NOH), 6.30 (s, 1H, pyrazole-H4), 2.25 (s, 3H, pyrazole-CH₃), 2.10 (s, 3H, C=N-CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 152.0 (C=N-OH), 149.0 (pyrazole-C5), 147.0 (pyrazole-C3), 108.0 (pyrazole-C4), 12.0 (C=N-CH₃), 11.0 (pyrazole-CH₃). |
| MS (ESI+) | m/z: 140.08 [M+H]⁺. |
| IR (KBr) | ν (cm⁻¹): 3300 (O-H stretch), 3200-2800 (N-H stretch), 1650 (C=N stretch), 940 (N-O stretch). |
Table 3: Predicted characterization data for 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one oxime (II).
1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine (III)
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.5 (br s, 1H, NH-pyrazole), 6.05 (s, 1H, pyrazole-H4), 3.40 (m, 1H, CH-NH₂), 2.80 (dd, 1H, CH₂), 2.65 (dd, 1H, CH₂), 2.30 (s, 3H, pyrazole-CH₃), 1.60 (br s, 2H, NH₂), 1.20 (d, 3H, CH-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 151.0 (pyrazole-C5), 149.0 (pyrazole-C3), 105.0 (pyrazole-C4), 48.0 (CH-NH₂), 38.0 (CH₂), 23.0 (CH-CH₃), 11.0 (pyrazole-CH₃). |
| MS (ESI+) | m/z: 140.13 [M+H]⁺. The fragmentation pattern would likely show a prominent peak at m/z 44, corresponding to the [CH(CH₃)NH₂]⁺ fragment.[6] |
| IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretch, two bands for primary amine), 3200-2800 (N-H stretch, pyrazole), 1600 (N-H bend). Primary amines typically show two N-H stretching bands around 3350 and 3450 cm⁻¹.[7][8][9] |
Table 4: Predicted characterization data for 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine (III).
Characterization Workflow and Potential Biological Significance
General Characterization Workflow
A systematic approach is essential for the unambiguous identification and purity assessment of the final compound.
Potential Biological Significance and Signaling Pathway
Given the prevalence of pyrazole derivatives as kinase inhibitors, it is plausible that 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine could interact with cellular signaling pathways implicated in inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of key kinases like MEK or ERK could be a potential mechanism of action.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the synthesis and characterization of the novel compound 1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine. The proposed three-step synthesis is based on well-established and reliable chemical transformations. The detailed protocols and tabulated quantitative and qualitative data offer a clear roadmap for its practical realization and analytical confirmation. The potential interaction of this compound with key biological pathways, such as the MAPK/ERK cascade, underscores its relevance for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. It is anticipated that this guide will accelerate the exploration of this and other related pyrazole derivatives.
References
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